![molecular formula C19H16F3NO B1325638 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone CAS No. 898764-49-3](/img/structure/B1325638.png)
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H16F3NO and its molecular weight is 331.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Types of Succinimides
The compound has been used in the synthesis of new types of 3-R2-dialkylamino-substituted succinimides . The structure of these new compounds was confirmed by mass spectrometry and IR and 1H NMR spectroscopy .
Biological Applications
The compound and its complexes with organotin have been synthesized and characterized for biological applications . These complexes were tested against different bacteria and fungi to determine their toxicity .
Antibacterial Activity
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The new heterocycles underwent thorough characterization and evaluation for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Inhibition of PDGFR, FGFR, and VEGFR
The compound inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation . This is the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .
Antitumor Activity
Some new sulfonamide derivatives exhibit antitumor activity . The compound has been used in the synthesis of these derivatives .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s known that compounds with similar structures can interact with various proteins, for example, the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with different proteins and enzymes . .
Pharmacokinetics
The compound’s structure suggests that it may be soluble in many organic solvents but has a lower solubility in water , which could impact its bioavailability.
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h1-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGQOBWSGTUXAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643044 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone | |
CAS RN |
898764-49-3 |
Source
|
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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